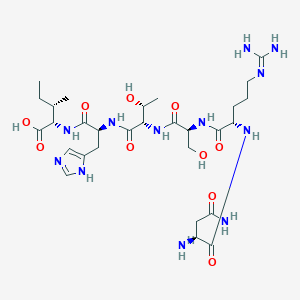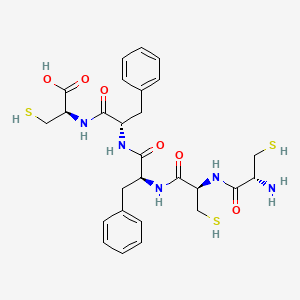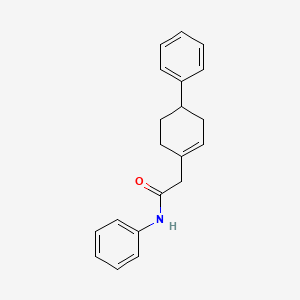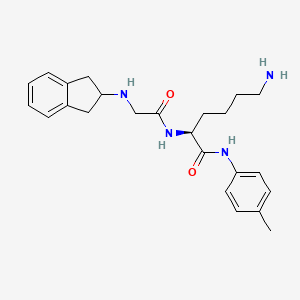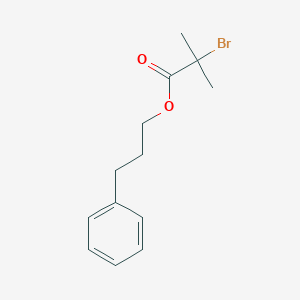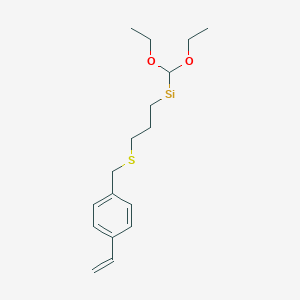![molecular formula C12H15NO4S B14192938 Methyl 4-[(4-methylbenzene-1-sulfonyl)amino]but-2-enoate CAS No. 920504-56-9](/img/structure/B14192938.png)
Methyl 4-[(4-methylbenzene-1-sulfonyl)amino]but-2-enoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-[(4-methylbenzene-1-sulfonyl)amino]but-2-enoate is an organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a sulfonyl group attached to a benzene ring, which is further connected to an amino group and a but-2-enoate moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[(4-methylbenzene-1-sulfonyl)amino]but-2-enoate typically involves a multi-step process. One common method includes the following steps:
Friedel-Crafts Acylation: The initial step involves the acylation of toluene with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).
Sulfonation: The resulting product undergoes sulfonation using sulfur trioxide (SO₃) or chlorosulfonic acid (ClSO₃H) to introduce the sulfonyl group.
Amination: The sulfonylated product is then reacted with an amine, such as methylamine, to form the sulfonamide.
Esterification: Finally, the compound is esterified with methanol in the presence of an acid catalyst to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
Methyl 4-[(4-methylbenzene-1-sulfonyl)amino]but-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonyl group.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium.
Reduction: LiAlH₄ in dry ether or NaBH₄ in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Corresponding substituted products depending on the nucleophile used.
科学的研究の応用
Methyl 4-[(4-methylbenzene-1-sulfonyl)amino]but-2-enoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
作用機序
The mechanism of action of Methyl 4-[(4-methylbenzene-1-sulfonyl)amino]but-2-enoate involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with amino acid residues in enzymes, leading to inhibition of enzyme activity. The compound may also interact with cellular pathways involved in inflammation or microbial growth, thereby exerting its biological effects .
類似化合物との比較
Similar Compounds
- Methyl p-tolyl sulfone
- p-Tolyl methyl sulfone
- 1-Methyl-4-(methylsulfonyl)benzene
Uniqueness
Methyl 4-[(4-methylbenzene-1-sulfonyl)amino]but-2-enoate is unique due to the presence of both the sulfonyl and but-2-enoate groups, which confer distinct chemical reactivity and biological activity compared to other similar compounds. The combination of these functional groups allows for diverse applications in various fields .
特性
CAS番号 |
920504-56-9 |
|---|---|
分子式 |
C12H15NO4S |
分子量 |
269.32 g/mol |
IUPAC名 |
methyl 4-[(4-methylphenyl)sulfonylamino]but-2-enoate |
InChI |
InChI=1S/C12H15NO4S/c1-10-5-7-11(8-6-10)18(15,16)13-9-3-4-12(14)17-2/h3-8,13H,9H2,1-2H3 |
InChIキー |
KYPVDTNZRXNKDA-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCC=CC(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


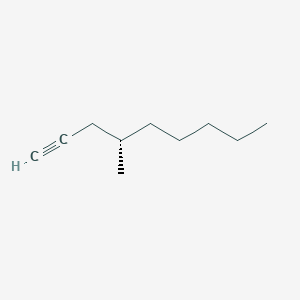
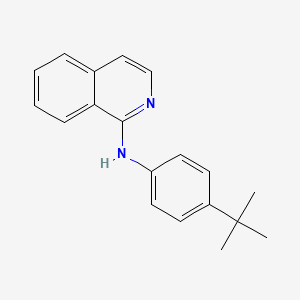
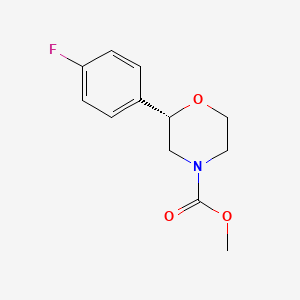
![2-[2-(2-Hydroxyethoxy)ethoxy]ethyl 2-sulfanylbenzoate](/img/structure/B14192882.png)
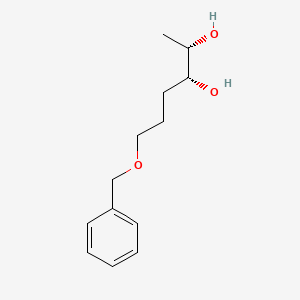
![4-{5-[(5-Chloropyridin-3-yl)oxy]pyridin-3-yl}benzaldehyde](/img/structure/B14192891.png)
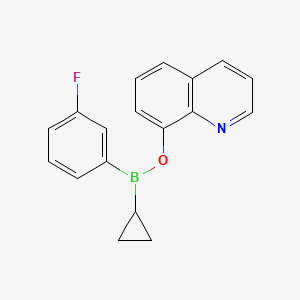
![dipropan-2-yl 2-[(1R)-2-nitro-1-phenylethyl]propanedioate](/img/structure/B14192899.png)
